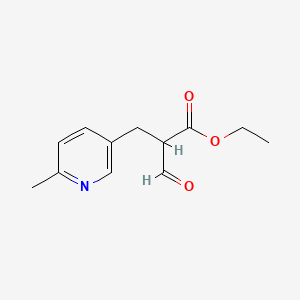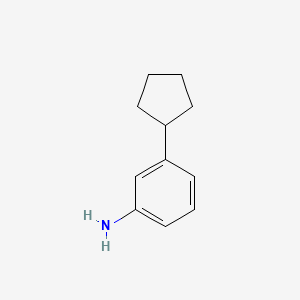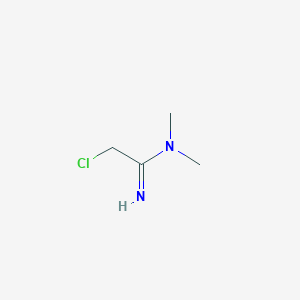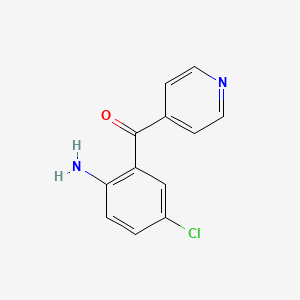
(2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone
Overview
Description
(2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone is an organic compound with the molecular formula C12H9ClN2O It is characterized by the presence of an amino group, a chlorine atom, and a pyridinyl group attached to a methanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone typically involves the reaction of 4-chloroaniline with isonicotinonitrile in the presence of boron trichloride (BCl3) and aluminum trichloride (AlCl3) in dichloromethane (DCM) at temperatures ranging from 0°C to 45°C. The reaction is carried out for approximately 16 hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of (2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the amino and pyridinyl groups suggests potential interactions with nucleophilic sites in biological molecules, influencing their activity.
Comparison with Similar Compounds
- (2-Amino-5-chlorophenyl)(pyridin-3-yl)methanone
- (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone
- (2-Amino-4-chlorophenyl)(pyridin-4-yl)methanone
Comparison:
- Structural Differences: The position of the pyridinyl group can significantly influence the compound’s reactivity and biological activity.
- Unique Features: (2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone is unique due to the specific positioning of the amino and chlorine groups, which can affect its interaction with biological targets and its overall chemical reactivity.
Properties
CAS No. |
105192-42-5 |
|---|---|
Molecular Formula |
C12H9ClN2O |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
(2-amino-5-chlorophenyl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C12H9ClN2O/c13-9-1-2-11(14)10(7-9)12(16)8-3-5-15-6-4-8/h1-7H,14H2 |
InChI Key |
FPRZFKUEVICJMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C2=CC=NC=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
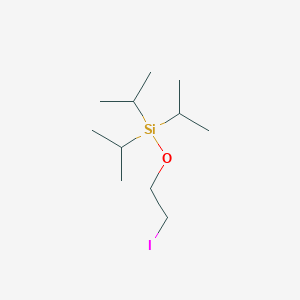
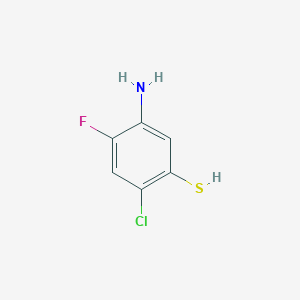
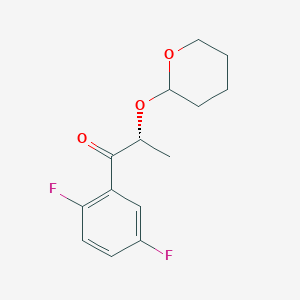
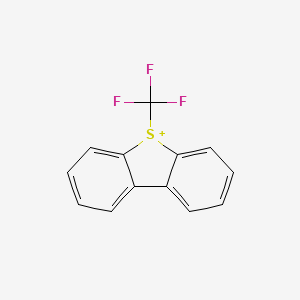
![N-[(4-nitrophenyl)methyl]-2-pyrrolidin-1-ylethanamine](/img/structure/B8758888.png)
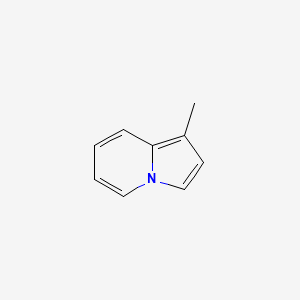


![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-5-(phenylthio)-3-[1-(triphenylmethyl)-1H-pyrazol-4-yl]-](/img/structure/B8758915.png)
